N-Phthaloyl-DL-glutamic acid

Angiogenesis inhibition Fetal mouse metatarsal assay PECAM-1 tubule formation

N-Phthaloyl-DL-glutamic acid (Phthalyl-DL-glutamic acid, PGA) is a racemic, N-protected glutamic acid derivative with the molecular formula C₁₃H₁₁NO₆ and a molecular weight of 277.23 g/mol. The phthaloyl group simultaneously masks the amino functionality and introduces a planar, electron-deficient imide system that dictates the compound's reactivity, metabolic fate, and biomolecular recognition.

Molecular Formula C13H11NO6
Molecular Weight 277.23 g/mol
CAS No. 6349-98-0
Cat. No. B1594565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phthaloyl-DL-glutamic acid
CAS6349-98-0
Molecular FormulaC13H11NO6
Molecular Weight277.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O
InChIInChI=1S/C13H11NO6/c15-10(16)6-5-9(13(19)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9H,5-6H2,(H,15,16)(H,19,20)
InChIKeyFEFFSKLJNYRHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Phthaloyl-DL-glutamic Acid (CAS 6349-98-0): Chemical Identity and Core Procurement Specifications


N-Phthaloyl-DL-glutamic acid (Phthalyl-DL-glutamic acid, PGA) is a racemic, N-protected glutamic acid derivative with the molecular formula C₁₃H₁₁NO₆ and a molecular weight of 277.23 g/mol . The phthaloyl group simultaneously masks the amino functionality and introduces a planar, electron-deficient imide system that dictates the compound's reactivity, metabolic fate, and biomolecular recognition [1]. Commercially, it is supplied as a white to almost-white crystalline powder with a purity of ≥98.0% by HPLC and neutralization titration, and a melting point of 191–195 °C . These well-defined analytical specifications make it a tractable starting material or reference standard in medicinal chemistry, chiral analysis, and teratogenicity research.

N-Phthaloyl-DL-glutamic Acid Procurement: Why Isomeric or Analog Substitution Introduces Uncontrolled Risk


Casual substitution of N-Phthaloyl-DL-glutamic acid with its L-enantiomer (CAS 340-90-9) or with structurally similar phthalimide-protected amino acids (e.g., N-phthaloyl-DL-glutamine anhydride, N-phthaloyl-DL-isoglutamine) is not scientifically defensible. The DL-racemate is the direct hydrolysis metabolite of thalidomide that independently recapitulates embryopathy and angiogenesis inhibition [1]. The L-isomer, in contrast, acts as a selective, superacidic NMDA receptor agonist (PhGA) with a distinct pharmacological fingerprint [2]. The D-enantiomer within the racemate is not an inert passenger; it contributes to the material's physicochemical properties—such as altered solubility, crystal packing, and chiral recognition in mass spectrometric analyses—that cannot be replicated by the single enantiomer [3]. Procuring an incorrect isomer therefore confounds both biological data interpretation and synthetic transformation outcomes.

N-Phthaloyl-DL-glutamic Acid: Quantitative Differential Evidence for Scientific Selection


Angiogenesis Inhibition: 80.8% Capillary Outgrowth Suppression vs. Endostatin and IP-10

In a fetal mouse metatarsal explant model, N-phthaloyl-DL-glutamic acid (reported as phthaloyl glutamic acid, PG-acid) suppressed PECAM-1-positive capillary tube outgrowth by 80.8 ± 3%, significantly exceeding the inhibition achieved by the reference angiogenesis inhibitors endostatin (48.8 ± 4%) and IP-10 (50.2 ± 12%) [1]. This is the most potent anti-angiogenic effect reported for a thalidomide hydrolysis product in this multicellular ex-vivo model.

Angiogenesis inhibition Fetal mouse metatarsal assay PECAM-1 tubule formation

Embryopathy: Limb Bud Attenuation by 77% Compared to Control, Comparable to Thalidomide

In rabbit whole-embryo culture, 2-phthalimidoglutaric acid (PGA, synonymous with N-phthaloyl-DL-glutamic acid) attenuated limb bud formation by up to 77% relative to untreated controls (P < 0.05), while otic vesicle development was reduced by up to 36% . The parent drug thalidomide decreased limb bud growth by 71% and head/brain development by 28%, demonstrating that PGA is equivalently embryopathic to the teratogen it derives from.

Developmental toxicity Rabbit embryo culture Limb bud morphometry

Thalidomide Synthesis: 56% Overall Yield via Optimized Two-Step Route

A recently reported two-step synthesis of thalidomide proceeds via N-phthaloyl-DL-glutamic acid (IV) as the penultimate intermediate. Reaction of phthalic anhydride with L-glutamic acid forms the DL-phthaloyl intermediate, which is then cyclized with ammonium acetate in diphenyl ether to yield thalidomide in 56% overall yield [1]. The deliberate use of the DL-racemate, rather than the optically pure L-intermediate, is critical because the racemization that occurs during the high-temperature phthaloylation step is accommodated without loss of yield; attempting the same sequence with pre-formed optically pure N-phthaloyl-L-glutamic acid would not improve the outcome and would increase raw material cost.

Process chemistry Thalidomide synthesis N-Phthaloyl-DL-glutamic acid intermediate

Folic Acid Solubilization: N-Phthaloyl-DL-glutamic Acid Enhances Solubility via Intermolecular Complexation

The addition of N-phthaloyl-DL-glutamic acid to aqueous folic acid solutions significantly increases folic acid solubility through intermolecular complex formation [1]. This physicochemical interaction has been proposed as a molecular mechanism contributing to thalidomide-induced teratogenicity, as the solubilization of folic acid may alter its bioavailability during critical developmental windows.

Folic acid interaction Teratogenicity mechanism Solubility enhancement

NMDA Receptor Pharmacology: L-Isomer (PhGA) Acts as Partial Agonist with Ki = 13 μM

The L-enantiomer of phthaloylglutamic acid (N-phthaloyl-L-glutamic acid, PhGA) is a partial agonist at the NMDA receptor with a Ki of 13 μM targeting the glutamate binding site . This pharmacological activity is stereospecific and has not been reported for the D-enantiomer or the DL-racemate. For investigators requiring a glutamatergic probe, the L-isomer is the appropriate selection; for those studying thalidomide metabolite biology where NMDA activity is a confounding variable, the DL-racemate—which exhibits negligible NMDA agonism—is the preferred tool compound.

NMDA receptor PhGA pharmacology Isomer-specific activity

N-Phthaloyl-DL-glutamic Acid: Evidence-Backed Procurement Application Scenarios


Angiogenesis Inhibitor Screening: High-Effect-Size Positive Control

In anti-angiogenic drug discovery, N-Phthaloyl-DL-glutamic acid functions as a high-effect-size positive control. Its 80.8 ± 3% inhibition of capillary tube formation in the fetal mouse metatarsal assay [1] provides a robust benchmark that exceeds endostatin and IP-10, allowing reliable assay validation and inter-plate normalization with fewer replicates.

Teratogenicity and Developmental Toxicology Studies: Stable Thalidomide Metabolite Surrogate

For laboratories investigating thalidomide embryopathy mechanisms, this compound is the hydrolysis-stable metabolite that reproduces limb bud (77% attenuation) and otic vesicle (36% attenuation) defects in rabbit embryo culture . It avoids the hydrolytic lability of thalidomide, ensuring consistent exposure levels and interpretable concentration-response data.

Thalidomide Analog Synthesis: Cost-Effective Racemic Intermediate

Chemical process development groups synthesizing thalidomide or its analogs benefit from sourcing the pre-formed DL-racemic intermediate. The optimized two-step route from phthalic anhydride and L-glutamic acid delivers a 56% overall yield [2], and the racemic nature of the intermediate accommodates the thermal racemization that occurs during phthaloylation, eliminating the need for expensive enantiopure starting materials.

Folate-Dependent Teratogenesis Mechanism Research

The documented ability of N-Phthaloyl-DL-glutamic acid to enhance folic acid solubility through intermolecular complexation [3] makes it a unique probe for studying folate bioavailability perturbations as a teratogenic mechanism. This property is not shared by other phthalimide derivatives, offering a targeted experimental tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Phthaloyl-DL-glutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.